ミガラスタット

概要

説明

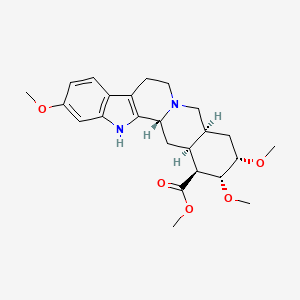

ミガラストは、ガラフォルドのブランド名で販売されている、まれな遺伝性疾患であるファブリー病の治療に使用される薬です。 これは、アミカスセラピューティクスによって開発され、米国食品医薬品局および欧州委員会からオーファンドラッグの指定を受けています . ミガラストは、ファブリー病で欠損している酵素であるα-ガラクトシダーゼAの特定の変異型を安定化する経口薬理学的シャペロンです .

科学的研究の応用

Migalastat has several scientific research applications, including:

Chemistry: Used as a model compound for studying chaperone-mediated stabilization of enzymes.

Biology: Investigated for its role in stabilizing mutant enzymes and improving their function.

Medicine: Primarily used for the treatment of Fabry disease, where it helps in stabilizing the deficient enzyme alpha-galactosidase A.

Industry: Used in the development of new pharmacological chaperones for various genetic disorders

作用機序

ミガラストは、酵素α-ガラクトシダーゼAに結合して安定化させることによって機能します。この酵素は、ファブリー病の患者さんの細胞に蓄積する糖脂質を分解する役割を担っています。 酵素を安定化させることで、ミガラストはこれらの基質の蓄積を軽減し、病気の症状を軽減するのに役立ちます .

類似の化合物との比較

類似の化合物

アガルシダーゼアルファ: ファブリー病の酵素置換療法に使用されるα-ガラクトシダーゼAの組換え体。

アガルシダーゼベータ: 同じ目的で使用されるα-ガラクトシダーゼAの別の組換え体.

ミガラストの独自性

ミガラストは、薬理学的シャペロンとしての作用機序において独自です。 酵素置換療法のように外部から酵素を供給するのではなく、ミガラストは患者の自身の酵素を安定化させることによって機能するため、より標的を絞った、免疫原性の低い治療選択肢となる可能性があります .

生化学分析

Biochemical Properties

Migalastat functions as a pharmacological chaperone by selectively and reversibly binding to the active sites of certain mutant forms of alpha-galactosidase A. This binding stabilizes the enzyme, allowing it to be properly folded and trafficked to the lysosomes, where it can degrade accumulated glycosphingolipids . The interaction between migalastat and alpha-galactosidase A is crucial for its therapeutic effect, as it enhances the enzyme’s stability and activity in patients with amenable GLA mutations .

Cellular Effects

Migalastat has been shown to increase the activity of alpha-galactosidase A in various cell types, including white blood cells, skin cells, and kidney cells . By stabilizing the enzyme, migalastat helps reduce the accumulation of glycosphingolipids in lysosomes, thereby mitigating the cellular dysfunction and damage associated with Fabry disease . Additionally, migalastat has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effect .

Molecular Mechanism

At the molecular level, migalastat binds to the active site of alpha-galactosidase A, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosomes . This binding interaction is reversible, allowing migalastat to dissociate from the enzyme once it reaches the lysosomes, where the enzyme can then degrade accumulated glycosphingolipids . The pharmacological chaperone activity of migalastat is specific to certain mutant forms of alpha-galactosidase A, making it effective only in patients with amenable GLA mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, migalastat has demonstrated stability and sustained activity over time . Long-term studies have shown that migalastat can maintain its therapeutic effects, including the stabilization of alpha-galactosidase A and the reduction of glycosphingolipid accumulation, for extended periods . Additionally, migalastat has been observed to have a favorable safety profile, with minimal degradation and consistent efficacy in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of migalastat vary with different dosages . At therapeutic doses, migalastat effectively stabilizes alpha-galactosidase A and reduces glycosphingolipid accumulation in relevant tissues . At higher doses, migalastat may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

Migalastat is involved in the metabolic pathways related to the degradation of glycosphingolipids . By stabilizing alpha-galactosidase A, migalastat enhances the enzyme’s ability to break down glycosphingolipids, reducing their accumulation in lysosomes . This interaction with the enzyme is crucial for the therapeutic effect of migalastat in patients with Fabry disease .

Transport and Distribution

Migalastat is well-distributed within cells and tissues, with a volume of distribution ranging from 77 to 133 liters in healthy volunteers . The compound is transported to lysosomes, where it exerts its pharmacological chaperone activity by stabilizing alpha-galactosidase A . This extensive tissue penetration is essential for the effective treatment of Fabry disease .

Subcellular Localization

Migalastat primarily localizes to the lysosomes, where it stabilizes alpha-galactosidase A and facilitates the degradation of accumulated glycosphingolipids . The subcellular localization of migalastat is directed by its binding to the enzyme, which allows it to be trafficked to the lysosomes . This targeted localization is critical for the therapeutic efficacy of migalastat in patients with Fabry disease .

準備方法

合成経路および反応条件

ミガラストの合成は、入手しやすい出発物質から始まる複数のステップを含みます。重要なステップには、ピペリジン環の形成と、特定の位置へのヒドロキシル基の導入が含まれます。反応条件は、通常、目的の位置で選択的な反応を確保するために保護基の使用が含まれます。 最終生成物は、脱保護および精製ステップの後、得られます .

工業生産方法

ミガラストの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終生成物の整合性と純度を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

ミガラストは、以下を含むさまざまな化学反応を受けます。

酸化: ミガラストは、特定の条件下で酸化され、対応する酸化生成物を形成することができます。

還元: 還元反応は、ミガラストの官能基を修飾するために使用できます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化生成物の形成につながる可能性がありますが、還元は脱酸素化誘導体を生成する可能性があります .

科学研究への応用

ミガラストは、以下を含むいくつかの科学研究への応用があります。

化学: 酵素のシャペロン媒介安定化を研究するためのモデル化合物として使用されます。

生物学: 変異酵素を安定させ、その機能を改善する役割について調査されています。

医学: 主に、欠損酵素であるα-ガラクトシダーゼAを安定化するために役立つ、ファブリー病の治療に使用されています。

類似化合物との比較

Similar Compounds

Agalsidase alfa: A recombinant form of alpha-galactosidase A used in enzyme replacement therapy for Fabry disease.

Agalsidase beta: Another recombinant form of alpha-galactosidase A used for the same purpose.

Uniqueness of Migalastat

Migalastat is unique in its mechanism of action as a pharmacological chaperone. Unlike enzyme replacement therapies that provide the enzyme externally, migalastat works by stabilizing the patient’s own enzyme, making it a more targeted and potentially less immunogenic treatment option .

特性

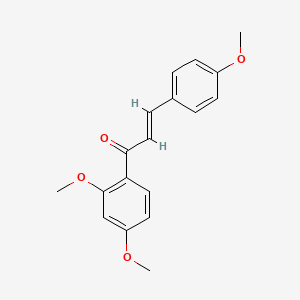

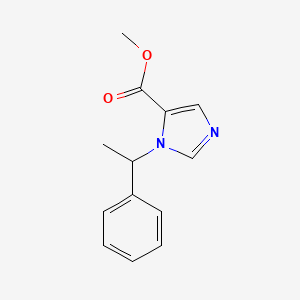

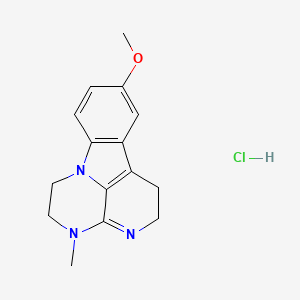

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022520 | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fabry disease is a progressive X-linked lysosomal storage disorder which affects males and females. Fabry disease-causing mutations occur in the galactosidase alpha (GLA) gene and result in a deficiency of the lysosomal enzyme alpha-galactosidase A (alpha-Gal A) that is required for glycosphingolipid substrate (GL-3 and lyso-Gb3) metabolism. Reduced alpha-Gal A activity is, therefore, associated with the progressive accumulation of glycosphingolipid substrate in vulnerable organs and tissues, which ultimately leads to the morbidity and mortality associated with Fabry disease. Certain GLA mutations can result in the production of abnormally folded and unstable mutant forms of alpha-Gal A. Migalastat is subsequently a pharmacological chaperone that is designed to selectively and reversibly bind with high affinity to the active sites of certain mutant forms of alpha-Gal A, the genotypes of which are referred to as amenable mutations. Such migalastat binding stabilizes these mutant forms of alpha-Gal A in the endoplasmic reticulum and facilitates their proper trafficking to lysosomes. Once in the lysosomes and surrounded by an environment defined by lower pH and higher concentrations of relevant glycosphingolipid substrates, migalastat dissociates from alpha-Gal A, thereby restoring the alpha-Gal A activity, leading to the catabolism of glycosphingolipids like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) since the alpha-Gal A variants still retain enzymatic activity. The GLA mutations that are amenable and not amenable to treatment with migalastat are regularly maintained and updated on online sites that are readily accessible by healthcare providers. | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108147-54-2 | |

| Record name | 1-Deoxygalactonojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108147-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIGALASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244-246 | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Migalastat (1-Deoxygalactonojirimycin) is an orally bioavailable pharmacological chaperone that selectively binds to and stabilizes specific mutant forms of the lysosomal enzyme α-galactosidase A (α-Gal A) [, , , , , , ]. These mutations often cause misfolding of α-Gal A, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation [, , ]. By binding to the active site of the mutant enzyme, migalastat acts as a molecular chaperone, facilitating proper folding, increasing its stability, and promoting its trafficking to lysosomes [, , ]. This increase in lysosomal α-Gal A activity leads to a reduction in the accumulation of its substrates, primarily globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3), which are implicated in the pathogenesis of Fabry disease [, , ].

A: The molecular formula of migalastat is C6H13NO5, and its molecular weight is 179.17 g/mol. For detailed spectroscopic data, please refer to published literature exploring its structural characterization [].

A: While specific data on material compatibility is limited in the provided research, studies highlight the impact of food on migalastat pharmacokinetics. Co-administration with high-fat meals significantly decreased its maximum concentration (Cmax) and area under the curve (AUC) []. This emphasizes the importance of considering food intake in relation to migalastat administration.

A: Migalastat itself does not exhibit catalytic activity. It functions as a pharmacological chaperone, stabilizing and increasing the activity of the target enzyme, α-Gal A [, , , , , , ].

A: Yes, computational chemistry techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been utilized to investigate migalastat and related analogs []. These methods aid in understanding the structural features contributing to its activity and guide the development of new potential therapeutic agents.

A: SAR studies have revealed crucial structural elements for migalastat's activity. For instance, N-alkylation, deoxygenation at the C-2 position, or epimerization at the C-3 position significantly diminished its inhibitory potency against α-Gal A []. This highlights the importance of specific structural features for its chaperone activity.

A: The provided literature focuses primarily on migalastat's in vivo stability and formulation for oral bioavailability. Research indicates that it is absorbed at a moderate rate and eliminated relatively rapidly, with a half-life of 3-4 hours [, ]. Specific strategies to further enhance stability or solubility are not extensively discussed within these studies.

ANone: The provided research primarily focuses on clinical studies and does not delve into specific SHE regulatory aspects.

A: Studies demonstrate that migalastat exhibits dose-proportional pharmacokinetics [, , ]. Following oral administration, it reaches peak plasma concentrations within 1.5 to 3.5 hours and has a half-life of 3 to 4 hours [, ]. It is primarily eliminated unchanged in the urine [, ]. Migalastat effectively reduces lyso-Gb3 levels in plasma and tissues of Fabry mice []. In humans, it increases α-Gal A activity and reduces GL-3 in urine and kidneys in patients with amenable mutations [, , ].

A: In vitro studies using Fabry lymphoblasts demonstrated that migalastat significantly increased intracellular α-Gal A activity []. Preclinical studies in Fabry transgenic mice showed that oral administration of migalastat effectively reduced tissue GL-3 and lyso-Gb3 levels []. Clinical trials (FACETS, ATTRACT) confirmed its efficacy in patients with amenable GLA mutations, demonstrating reductions in left ventricular mass index, stabilization of renal function, and improvement in gastrointestinal symptoms [, , , , , ].

A: Resistance to migalastat is primarily associated with non-amenable GLA mutations, where the drug cannot effectively stabilize and restore the function of the mutated α-Gal A enzyme [, , , , ]. Information regarding cross-resistance to other compounds or classes is limited within the provided research.

ANone: This aspect falls outside the scope of the provided research papers, which primarily focus on the compound's mechanism of action and efficacy.

ANone: The provided research does not delve into specific drug delivery or targeting strategies for migalastat. Its current formulation focuses on oral bioavailability.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique utilized for measuring migalastat concentrations and monitoring biomarker levels in biological samples [, ].

ANone: This aspect is not addressed in the provided scientific research.

ANone: While the research highlights the oral bioavailability of migalastat, detailed studies on its dissolution rate and solubility in various media are not extensively discussed.

ANone: Specific details on the validation parameters (accuracy, precision, specificity) for migalastat analytical methods are not explicitly described within these research papers.

ANone: The provided literature primarily focuses on the research and development of migalastat and does not delve into specific quality control and assurance procedures.

ANone: The potential immunogenicity of migalastat is not discussed in the provided research articles.

ANone: These specific aspects are not extensively covered in the provided scientific research.

A: Research on migalastat began with the discovery of 1-deoxygalactonojirimycin's potential as a pharmacological chaperone for α-Gal A []. This led to the development of migalastat, which demonstrated efficacy in preclinical models and subsequently in clinical trials [, , , , , , ]. In 2016, migalastat received approval in the European Union for the long-term treatment of patients with Fabry disease and amenable GLA mutations [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。